An In-depth Technical Guide to 5-Methoxy-2-methylbenzoselenazole: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 5-Methoxy-2-methylbenzoselenazole: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-methylbenzoselenazole is a heterocyclic organic compound featuring a benzoselenazole core structure. This scaffold, an isostere of the well-studied benzothiazole and benzoxazole systems, has garnered increasing interest in medicinal chemistry and materials science. The incorporation of a selenium atom imparts unique electronic and steric properties, often leading to distinct biological activities. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 5-Methoxy-2-methylbenzoselenazole, synthesized from available data and contextualized within the broader landscape of benzoselenazole research.
While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide extrapolates from established principles and data on analogous compounds to provide a robust framework for researchers.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 5-Methoxy-2-methylbenzoselenazole is presented below.
| Property | Value | Source |
| CAS Number | 2946-17-0 | Chemical Supplier Catalogs[1][2] |
| Molecular Formula | C₉H₉NOSe | Chemical Supplier Catalogs[2][3] |
| Molecular Weight | 226.15 g/mol | Chemical Supplier Catalogs[2] |
| Appearance | Clear colorless to yellow liquid | Thermo Scientific Chemicals[3] |
| Boiling Point | 115-117 °C at 1 mm Hg | ChemicalBook[1] |
| Density | 1.491 g/mL at 25 °C | ChemicalBook[1] |
| Refractive Index (n²⁰/D) | 1.639 | ChemicalBook[1] |
Structural Information
The chemical structure of 5-Methoxy-2-methylbenzoselenazole is depicted below.
Caption: Chemical structure of 5-Methoxy-2-methylbenzoselenazole.
Synthesis of Benzoselenazoles: A General Overview
A plausible synthetic approach for 5-Methoxy-2-methylbenzoselenazole would likely involve the cyclization of a suitably substituted aminophenol derivative with a selenium-containing reagent. One common method involves the reaction of an o-aminoselenophenol with an appropriate electrophile.
Representative Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for the preparation of 2-methylbenzoselenazoles, which could be adapted for the synthesis of the 5-methoxy derivative.
Caption: A potential synthetic workflow for 5-Methoxy-2-methylbenzoselenazole.
General Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on general methods for benzoselenazole synthesis and should be optimized for the specific target molecule.
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Acetylation of the Starting Amine: 2-Amino-4-methoxyphenol is acetylated using acetic anhydride in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane) to yield N-(2-hydroxy-5-methoxyphenyl)acetamide. This step protects the amino group for the subsequent selenation reaction.
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Selenation: The resulting acetamide is then reacted with a selenium source. A common method involves the use of elemental selenium in the presence of a reducing agent like sodium borohydride to form a selenating agent in situ. This would be followed by reaction with the protected aminophenol.
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Cyclization: The intermediate from the selenation step is then subjected to cyclization, often under thermal conditions or in the presence of a dehydrating agent, to form the benzoselenazole ring.
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Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or distillation under reduced pressure to yield pure 5-Methoxy-2-methylbenzoselenazole.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for 5-Methoxy-2-methylbenzoselenazole is not available in the reviewed literature. The following data is predicted based on the analysis of its structure and comparison with related compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.5-7.7 | d | 1H | Aromatic H |
| ~7.0-7.2 | d | 1H | Aromatic H |
| ~6.8-7.0 | dd | 1H | Aromatic H |
| ~3.8 | s | 3H | -OCH₃ |
| ~2.7 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~170 | C=N |
| ~158 | C-O |
| ~140-150 | Aromatic C (quaternary) |
| ~120-130 | Aromatic CH |
| ~105-115 | Aromatic CH |
| ~55 | -OCH₃ |
| ~20 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| ~1600 | C=N stretch |
| ~1500, ~1450 | Aromatic C=C stretch |
| ~1250 | Aryl-O stretch (asymmetric) |
| ~1030 | Aryl-O stretch (symmetric) |
Mass Spectrometry (Predicted)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 227 (for the most abundant selenium isotope, ⁸⁰Se). Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and potentially the methoxy group ([M-31]⁺).
Potential Biological and Pharmacological Significance
While no specific biological studies on 5-Methoxy-2-methylbenzoselenazole have been identified, the broader class of benzoselenazole derivatives has shown a wide range of pharmacological activities. The selenium atom is known to play a crucial role in various biological processes, and its incorporation into heterocyclic scaffolds can lead to compounds with potent antioxidant, anticancer, and antimicrobial properties.
Antioxidant Activity
Many organoselenium compounds are known to mimic the activity of glutathione peroxidase, a key antioxidant enzyme. This allows them to catalytically reduce reactive oxygen species, thereby protecting cells from oxidative damage. It is plausible that 5-Methoxy-2-methylbenzoselenazole could exhibit similar antioxidant properties.
Anticancer Activity
Several benzoselenazole derivatives have been reported to possess significant anticancer activity. The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation, and targeting of specific enzymes overexpressed in cancer cells.
Antimicrobial Activity
The benzoselenazole scaffold has also been explored for its potential as an antimicrobial agent. The exact mechanism is often not fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
The following diagram illustrates the potential therapeutic applications of the benzoselenazole core structure.
Caption: Potential therapeutic applications of the benzoselenazole scaffold.
Conclusion and Future Directions
5-Methoxy-2-methylbenzoselenazole is a member of a promising class of selenium-containing heterocyclic compounds. While its fundamental physicochemical properties are documented, a significant gap exists in the scientific literature regarding its detailed synthesis, comprehensive spectroscopic characterization, and specific biological evaluation.
Future research should focus on:
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Developing and publishing a robust and reproducible synthetic protocol for 5-Methoxy-2-methylbenzoselenazole.
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Performing and reporting a complete spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) to provide a definitive analytical signature for the compound.
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Conducting in vitro and in vivo studies to evaluate its potential antioxidant, anticancer, and antimicrobial activities, thereby elucidating its therapeutic potential.
Such studies are essential to unlock the full potential of 5-Methoxy-2-methylbenzoselenazole and to guide the rational design of new and more potent benzoselenazole-based therapeutic agents.
References
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WeylChem. 5-Methoxy-2-methylbenzoselenazole. [Link]
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PubChem. 2-Methyl-5-methoxybenzoselenazole. [Link]
